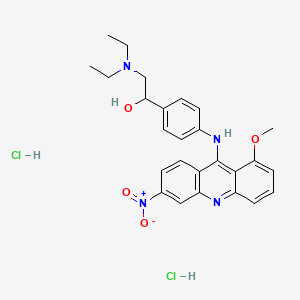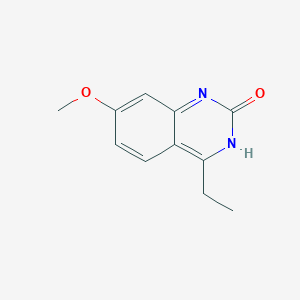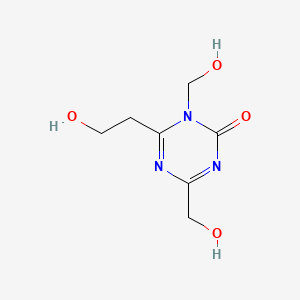![molecular formula C20H16N2 B14675863 (9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine CAS No. 30084-71-0](/img/structure/B14675863.png)
(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine is an organic compound that features a fluorene backbone with an aminophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine typically involves the condensation of 4-aminobenzaldehyde with 2-aminofluorene. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can convert the Schiff base back to the primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorene: The parent compound, lacking the aminophenyl substituent.
4-aminobenzaldehyde: A precursor in the synthesis of the target compound.
2-aminofluorene: Another precursor used in the synthesis.
Uniqueness
(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine is unique due to its Schiff base structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a compound of significant interest.
Propriétés
Numéro CAS |
30084-71-0 |
|---|---|
Formule moléculaire |
C20H16N2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine |
InChI |
InChI=1S/C20H16N2/c21-14-7-5-13(6-8-14)11-19-17-4-2-1-3-16(17)18-10-9-15(22)12-20(18)19/h1-12H,21-22H2/b19-11+ |
Clé InChI |
TXNVUQSBVIGNHO-YBFXNURJSA-N |
SMILES isomérique |
C1=CC=C\2C(=C1)C3=C(/C2=C/C4=CC=C(C=C4)N)C=C(C=C3)N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)N)C=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


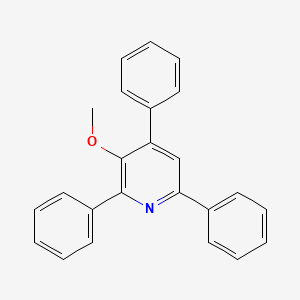
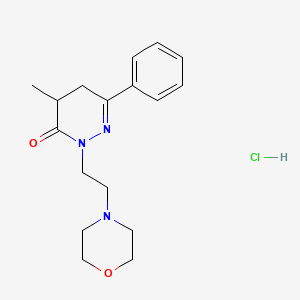
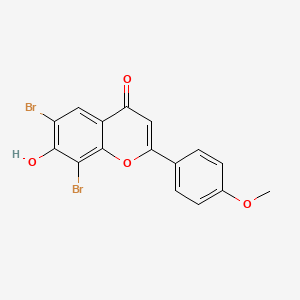


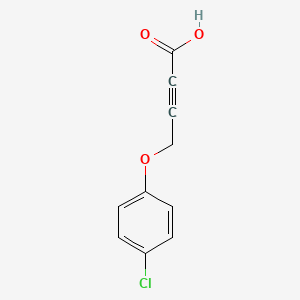
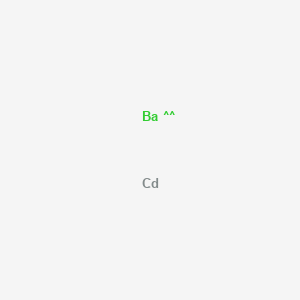
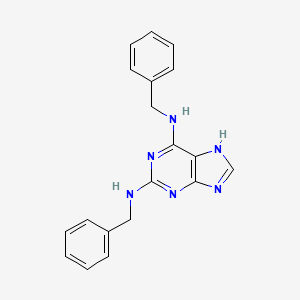
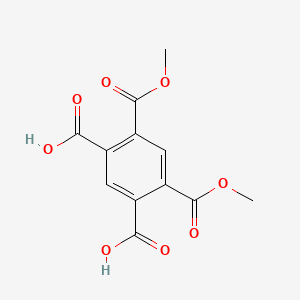

![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
